molecular formula C13H17NO4S B1386848 [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid CAS No. 1040878-00-9

[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid

Cat. No. B1386848
M. Wt: 283.35 g/mol
InChI Key: AINAKPSWFUWZNT-UHFFFAOYSA-N
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Description

“[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is also known as PSP.


Molecular Structure Analysis

The molecular structure of “[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid” has a predicted boiling point of 485.8±37.0 °C and a predicted density of 1.305±0.06 g/cm3 . Its pKa value is predicted to be 4.65±0.10 .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

As a derivative of piperidine, it could potentially have applications in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in drug design and their synthesis has long been widespread .

As a derivative of piperidine, it could potentially have applications in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in drug design and their synthesis has long been widespread .

Future Directions

Piperidine derivatives, such as “[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been the subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)9-11-5-4-8-14(10-11)19(17,18)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAKPSWFUWZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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